{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method involves the use of difluoroacetic acid as a precursor, which is introduced at a post-synthesis phase. This method is cost-effective and yields a high purity product . Another method involves the halogenation of 1,3-dimethylpyrazole followed by a series of reactions including bromination, hydrolysis, and fluorination to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to enhance yield and purity. For example, nanoscale titanium dioxide can be used to catalyze the esterification process, resulting in high reaction yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can increase its binding affinity to target proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl-pyrazole core structure and is used in similar applications.
Bis(2-methoxyethyl)aminosulfur trifluoride: This compound is used as a deoxofluorinating agent and has similar reactivity patterns.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F2N3O |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C8H13F2N3O/c1-14-5-4-11-6-7-2-3-12-13(7)8(9)10/h2-3,8,11H,4-6H2,1H3 |
InChI Key |
JFMVXVFOWIWNCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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